1-Anthrol

Physical Organic Chemistry Thermodynamics Isomer Stability

For R&D requiring a stable enol anthracene, 1-Anthrol (CAS 610-50-4) is the definitive choice. Unlike 9-anthrol, which tautomerizes to anthrone, 1-anthrol remains in its hydroxyl form, ensuring consistent reactivity in esterification or etherification. Its unique 1La excited state and strong photoacidity (pKa*=-0.07) make it essential for predictable fluorescent probes, avoiding experimental deviations caused by generic isomer mixtures.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 610-50-4
Cat. No. B1219831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Anthrol
CAS610-50-4
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3O
InChIInChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,15H
InChIKeyMUVQKFGNPGZBII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Anthrol (CAS 610-50-4) Scientific and Procurement Overview


1-Anthrol (1-Hydroxyanthracene, CAS 610-50-4) is a polycyclic aromatic alcohol belonging to the anthrol class, with the molecular formula C14H10O and a molecular weight of 194.23 g/mol [1]. It features a hydroxyl group substituted at the 1-position of the linear three-ring anthracene backbone [2]. This compound is primarily recognized for its role as a fluorescent probe and a building block in organic synthesis . Its photophysical properties, including distinct fluorescence and hydrogen-bonding behavior, differentiate it from other positional isomers [3].

Why 1-Anthrol Cannot Be Substituted by 2- or 9-Anthrol


The isomeric anthrols (1-, 2-, and 9-anthrol) exhibit fundamentally different physical and chemical behaviors due to the position of the hydroxyl group on the anthracene ring system. These differences manifest in their thermodynamic stability, electronic absorption spectra, and propensity for tautomerization [1]. For instance, 9-anthrol exists in a tautomeric equilibrium with anthrone, which is heavily favored toward the keto form, while 1- and 2-anthrols are stable as enol forms [2]. Even between the stable enols, the electronic structure differs: 1-anthrol's lowest excited singlet state is 1La, whereas in 2-anthrol, the 1Lb state is lower due to intramolecular charge transfer [2]. Therefore, generic substitution can lead to significant deviations in experimental outcomes and material performance, making precise procurement essential.

Quantitative Evidence for Selecting 1-Anthrol over Other Anthrol Isomers


Superior Thermodynamic Stability Compared to 9-Anthrol

Quantum chemical calculations (MP2(FULL)/6-31G(d)) reveal a significant stability advantage for 1-anthrol over the 9-positional isomer. The enthalpy of formation for 1-anthrol is approximately 6 kJ mol−1 more stable than that of 9-anthrol [1]. This is attributed to reduced steric hindrance at the 1-position compared to the congested 9-position (meso position) [1].

Physical Organic Chemistry Thermodynamics Isomer Stability

Distinct Singlet Excited State Configuration for Enhanced Photophysical Performance

The electronic structure of the lowest excited singlet state differs between 1-anthrol and 2-anthrol, with direct implications for their fluorescence. In 1-anthrol, the lowest excited singlet state is the 1La state, analogous to anthracene [1]. In contrast, for 2-anthrol, the 1Lb state drops below the 1La state due to intramolecular charge transfer [1]. This difference in state ordering affects the compound's emission characteristics and its response to solvent polarity.

Photophysics Spectroscopy Fluorescence

Enhanced Acidity and Hydrogen-Bond Donating Power in Excited States

The acid dissociation constant (pKa) of 1-anthrol changes dramatically upon excitation, indicating a powerful shift in its hydrogen-bond donating ability. The ground state pKa is 10.0, while the singlet excited state pKa drops to -0.07 [1]. The triplet state has a pKa of approximately 10 [1]. This substantial increase in acidity in the excited state is a critical driver for its photochemical reactivity, such as hydrogen atom transfer reactions [2].

Hydrogen Bonding Excited State Chemistry Spectroscopy

Specific Triplet State Deactivation Kinetics for Designing Photochemical Systems

The reactivity of triplet 1-anthrol with aromatic N-heterocycles is highly specific. It is not deactivated by pyridine but reacts with quinoline and acridine via hydrogen atom transfer to yield the 1-anthroxyl radical [1]. The reaction rate constants have been precisely quantified, demonstrating selective reactivity that can be exploited in photochemical studies [1].

Photochemistry Kinetics Triplet State

Recommended Research Applications for 1-Anthrol Based on Differentiated Evidence


Design of Fluorescent Probes Based on Specific Hydrogen-Bonding and Photophysical Properties

1-Anthrol is the isomer of choice for developing fluorescent probes that leverage its specific lowest excited singlet state (1La) and its dramatic excited-state acidity (pKa = -0.07). These properties, which differ from 2-anthrol and 9-anthrol [1], make it suitable for sensing applications where a predictable, anthracene-like fluorescence signature is required, and where the probe's emission is to be modulated by hydrogen-bonding interactions with analytes [2].

Photochemical Studies Requiring Selective Triplet State Reactivity

For research into hydrogen-atom transfer reactions or for developing photochemical systems, 1-anthrol provides a unique advantage. Its triplet state exhibits highly selective deactivation kinetics with aromatic N-heterocycles, with quantifiable rate constants (e.g., 1.1–1.4 × 10⁹ M⁻¹ s⁻¹ for quinoline) [3]. This selectivity, not observed with simple bases like pyridine, allows for precise control and study of photochemical pathways.

Synthesis of Thermally Robust Anthracene-Derived Materials

When a stable enol tautomer of anthracene is required as a synthetic building block, 1-anthrol is the preferred choice. Unlike 9-anthrol, which tautomerizes to anthrone, 1-anthrol is stable in its enol form [4] and is approximately 6 kJ mol⁻¹ more stable than the 9-isomer [5]. This stability ensures that the desired hydroxyl functionality remains intact during further synthetic steps, such as esterification or etherification, leading to higher yields and more reliable material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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